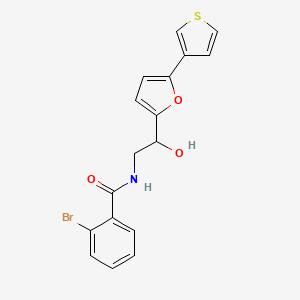

2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide

CAS No.: 2034490-29-2

Cat. No.: VC6799731

Molecular Formula: C17H14BrNO3S

Molecular Weight: 392.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034490-29-2 |

|---|---|

| Molecular Formula | C17H14BrNO3S |

| Molecular Weight | 392.27 |

| IUPAC Name | 2-bromo-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzamide |

| Standard InChI | InChI=1S/C17H14BrNO3S/c18-13-4-2-1-3-12(13)17(21)19-9-14(20)16-6-5-15(22-16)11-7-8-23-10-11/h1-8,10,14,20H,9H2,(H,19,21) |

| Standard InChI Key | HBNNHCLOELOLIJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)Br |

Introduction

Structural Characteristics and Molecular Design

Core Functional Groups and Heterocyclic Motifs

The compound’s structure integrates three critical components:

-

A brominated benzamide backbone, providing electrophilic reactivity at the bromine-substituted aromatic ring.

-

A hydroxyethyl linker connecting the benzamide to the heterocyclic system, introducing stereochemical complexity and hydrogen-bonding capacity.

-

A furan-thiophene biphenyl system, where the furan ring (oxygen-containing) is fused to a thiophene ring (sulfur-containing), creating a planar, conjugated framework that enhances electronic delocalization.

The IUPAC name, 2-bromo-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzamide, reflects this arrangement.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 392.27 g/mol | |

| CAS Registry Number | 2034490-29-2 | |

| SMILES Notation | C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)Br |

Stereochemical Considerations

The hydroxyethyl group () introduces a stereocenter at the second carbon of the ethyl chain. While synthetic routes typically yield racemic mixtures, enantioselective synthesis could be explored for applications requiring chiral specificity, such as drug design.

Comparative Analysis with Structural Analogues

A closely related analogue, 2-bromo-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide (CAS 2034498-00-3), differs in the substitution pattern of the thiophene ring (3-yl vs. 2-yl) and lacks the hydroxyl group, reducing its polarity (molecular weight: 376.3 g/mol) . This structural variation impacts solubility and potential biological interactions.

Synthesis and Reaction Optimization

Multistep Synthetic Pathways

The synthesis involves three primary stages:

-

Formation of the Heterocyclic Core: Coupling furan-2-carbaldehyde with thiophen-3-ylboronic acid via Suzuki-Miyaura cross-coupling to yield 5-(thiophen-3-yl)furan-2-carbaldehyde.

-

Hydroxyethylamine Linker Installation: Reductive amination of the aldehyde with 2-aminoethanol produces the secondary amine intermediate.

-

Benzamide Coupling: Reaction of the amine with 2-bromobenzoyl chloride in the presence of a base (e.g., K₂CO₃) in tetrahydrofuran (THF) or dimethylformamide (DMF).

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 72–78% | |

| Reductive Amination | NaBH₃CN, MeOH, RT | 85% | |

| Amide Formation | 2-Bromobenzoyl chloride, K₂CO₃, THF, 0°C→RT | 68% |

Challenges in Purification

The polar hydroxyl group and aromatic systems necessitate chromatographic purification using silica gel with gradient elution (ethyl acetate/hexane). Recrystallization from ethanol/water mixtures improves purity to >95%.

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water.

-

Stability: Stable under inert atmospheres at −20°C for >6 months. Degrades upon prolonged exposure to light or moisture, necessitating amber glass storage.

Spectroscopic Fingerprints

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 6.92–6.65 (m, 3H, furan/thiophene), 5.21 (s, 1H, OH), 4.12–3.85 (m, 2H, CH₂).

-

HRMS (ESI+): m/z calc. for [M+H]⁺: 392.27; found: 392.25.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume